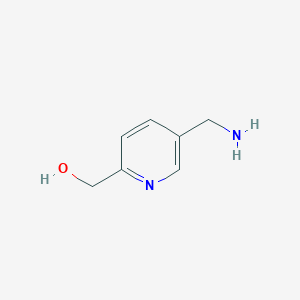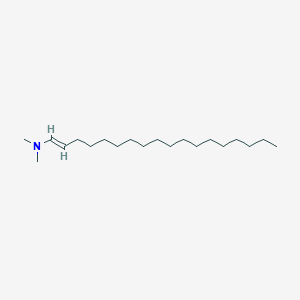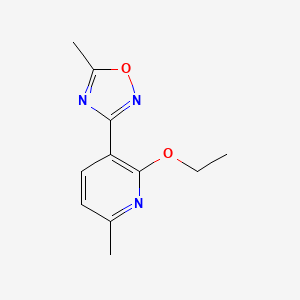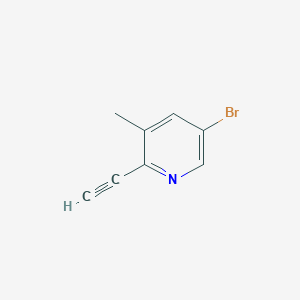
5-Bromo-2-ethynyl-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethynyl-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, an ethynyl group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethynyl-3-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-ethynyl-3-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-ethynyl-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Formation of biaryl or alkyne derivatives.
Oxidation Products: Formation of pyridine N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
5-Bromo-2-ethynyl-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ethynyl-3-methylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target molecules, while the bromine atom can enhance the compound’s binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methylpyridine
- 2-Ethynyl-3-methylpyridine
- 5-Bromo-2-fluoro-3-methylpyridine
Comparison
5-Bromo-2-ethynyl-3-methylpyridine is unique due to the presence of both a bromine atom and an ethynyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the ethynyl group allows for unique coupling reactions, while the bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
Propriétés
Formule moléculaire |
C8H6BrN |
|---|---|
Poids moléculaire |
196.04 g/mol |
Nom IUPAC |
5-bromo-2-ethynyl-3-methylpyridine |
InChI |
InChI=1S/C8H6BrN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 |
Clé InChI |
ABISNOCDPVMLFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


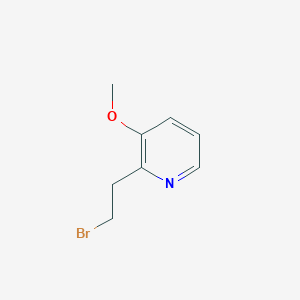

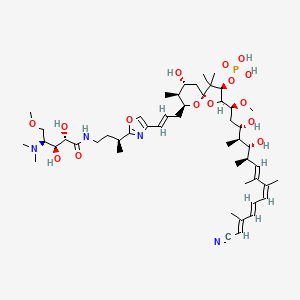
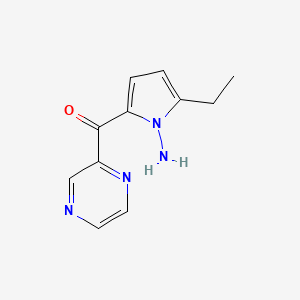
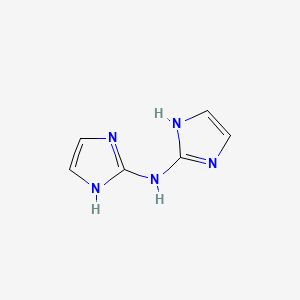
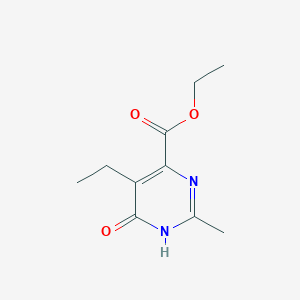
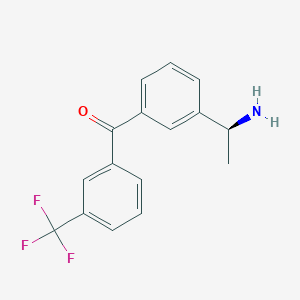

![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
